N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine
Description
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine is a nitroethenediamine derivative characterized by a 6-chloro-3-pyridinylmethyl group attached to a central ethenediamine backbone. The molecule features two ethyl substituents on the nitrogen atoms (N and N') and a nitro group at the 2-position of the ethene moiety. This structural configuration distinguishes it from closely related compounds in both pharmacological and pesticidal applications. The compound’s nitro group and pyridinylmethyl moiety suggest possible bioactivity via interaction with nicotinic acetylcholine receptors (nAChRs) or nitro-reductive pathways .
Properties
Molecular Formula |
C12H17ClN4O2 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+ |
InChI Key |
UWUBCNHLPBVFPV-FMIVXFBMSA-N |
Isomeric SMILES |
CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
Canonical SMILES |
CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) undergoes reduction under catalytic hydrogenation or chemical reducing conditions to form primary amines. This reaction is critical for modifying the compound’s bioactivity or synthesizing derivatives.
-
Mechanistic Insight : The nitro group is reduced sequentially:
Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by electron transfer to the nitro group .
Nucleophilic Substitution at Chloropyridine
The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions.
| Reagents | Products | Conditions |
|---|---|---|
| NaOH/H₂O | Hydroxypyridine derivative | Reflux, 80–100°C |
| R-NH₂ (primary/secondary amines) | N-alkyl/aryl-substituted pyridine derivatives | DMF, 100–120°C, K₂CO₃ |
-
Example Reaction :
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with aryl amines .
Cyclization Reactions
The ethylenediamine moiety facilitates intramolecular cyclization, forming heterocyclic structures under acidic or thermal conditions.
| Conditions | Products | Key Features |
|---|---|---|
| HCl/EtOH, Δ | Imidazolidine or tetrahydropyrimidine derivatives | 5- or 6-membered rings |
| NaH/THF, 0°C → RT | Diazepine analogs | Requires deprotonation |
-
Mechanism : Protonation of the ethylenediamine nitrogen initiates ring closure, often accompanied by nitro group participation in tautomerism .
Hydrolysis of the Ethenediamine Moiety
The ethenediamine bridge undergoes hydrolysis in acidic or alkaline media, yielding diaminoethylene derivatives.
| Conditions | Products | Byproducts |
|---|---|---|
| H₂SO₄ (10%), reflux | 1,2-Diaminoethylene + pyridine fragments | NH₃, CO₂ |
| NaOH (20%), 60°C | Degraded nitro intermediates | Cl⁻, H₂O |
-
Stability Note : Hydrolysis is slower in neutral pH, making the compound stable under ambient storage.
Oxidation Reactions
The nitro group is resistant to oxidation, but the ethylenediamine chain can undergo oxidative degradation.
| Reagents | Products | Conditions |
|---|---|---|
| KMnO₄/H₂SO₄ | Nitroacetic acid derivatives | Strongly acidic, 50–70°C |
| O₃/O₂ | Fragmented pyridine and nitro compounds | Gas-phase oxidation, UV light |
Condensation with Carbonyl Compounds
The primary amine (post nitro reduction) reacts with aldehydes/ketones to form Schiff bases.
| Reagents | Products | Conditions |
|---|---|---|
| RCHO (aldehyde) | N-[(6-Chloro-3-pyridinyl)methyl] Schiff bases | EtOH, RT, 12–24 hrs |
Photochemical Reactions
UV irradiation induces C-Cl bond cleavage and nitro group rearrangement.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), MeCN | Pyridinyl radicals + Cl⁻ | Φ = 0.15–0.30 |
Complexation with Metal Ions
The ethylenediamine and pyridine nitrogen atoms act as ligands for transition metals.
| Metal Salts | Complex Structures | Applications |
|---|---|---|
| Cu(II)Cl₂ | Octahedral Cu(II) complexes | Catalysis, material science |
| Fe(III)NO₃ | Paramagnetic Fe(III) adducts | Magnetic studies |
Scientific Research Applications
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.
Mechanism of Action
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness: The diethyl substitution differentiates the compound from nitenpyram, a WHO-recommended insecticide, and may offer patentable novelty in pesticidal formulations .
- Safety Considerations: Ranitidine’s association with NDMA formation highlights the need to assess nitro-reductive pathways in the target compound to avoid carcinogenic byproducts .
- Potential Applications: Its pyridinylmethyl-nitroethenediamine scaffold could be optimized for dual-use scenarios (e.g., pest control with reduced mammalian toxicity) or repurposed as a nitro-based prodrug.
Biological Activity
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine (CAS No. 135159-28-3) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group and the pyridine moiety are believed to play crucial roles in its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness in inhibiting the growth of S. aureus and E. coli. The compound was tested in vitro, revealing a dose-dependent response with notable activity at lower concentrations.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer therapeutics, the compound showed cytotoxic effects on specific cancer cell lines. The IC50 values were determined through MTT assays, indicating that at concentrations around 25 μM, there was a significant reduction in cell viability in HeLa cells (cervical cancer) and MCF7 cells (breast cancer) .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies suggest that the compound undergoes hepatic metabolism with moderate half-life values, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
